

# Furan-2,5-dicarbaldehyde CAS number and molecular structure

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## Compound of Interest

Compound Name: **Furan-2,5-dicarbaldehyde**

Cat. No.: **B019676**

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## Furan-2,5-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Furan-2,5-dicarbaldehyde** (CAS Number: 823-82-5), a versatile bio-based platform chemical. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key applications, and visualizes the associated chemical pathways and workflows.

## Core Data and Molecular Structure

**Furan-2,5-dicarbaldehyde**, also known as 2,5-diformylfuran (DFF), is a derivative of 5-hydroxymethylfurfural (HMF). Its structure consists of a furan ring functionalized with two aldehyde groups at the 2 and 5 positions.<sup>[1]</sup> This symmetrical structure makes it a valuable building block for various polymers and crosslinked materials.

Molecular Structure:

The molecular structure of **Furan-2,5-dicarbaldehyde** is a furan ring with aldehyde groups attached to the carbon atoms at positions 2 and 5.

Table 1: Physicochemical Properties of **Furan-2,5-dicarbaldehyde**

Property	Value	Source
CAS Number	823-82-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	124.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Yellow solid	<a href="#">[2]</a>
Melting Point	109-111 °C	
Boiling Point	277 °C at 760 mmHg	
Solubility	Soluble in methanol, ethanol, and chloroform. Slightly soluble in ethyl acetate.	
InChI Key	PXJJKVNIMAZHCB-UHFFFAOYSA-N	<a href="#">[4]</a>

## Experimental Protocols

### Synthesis of Furan-2,5-dicarbaldehyde from 5-Hydroxymethylfurfural (HMF)

The selective oxidation of 5-hydroxymethylfurfural (HMF) is the most common route for the synthesis of **Furan-2,5-dicarbaldehyde**. Various catalytic systems have been developed for this conversion. Below is a representative protocol using a manganese oxide catalyst.

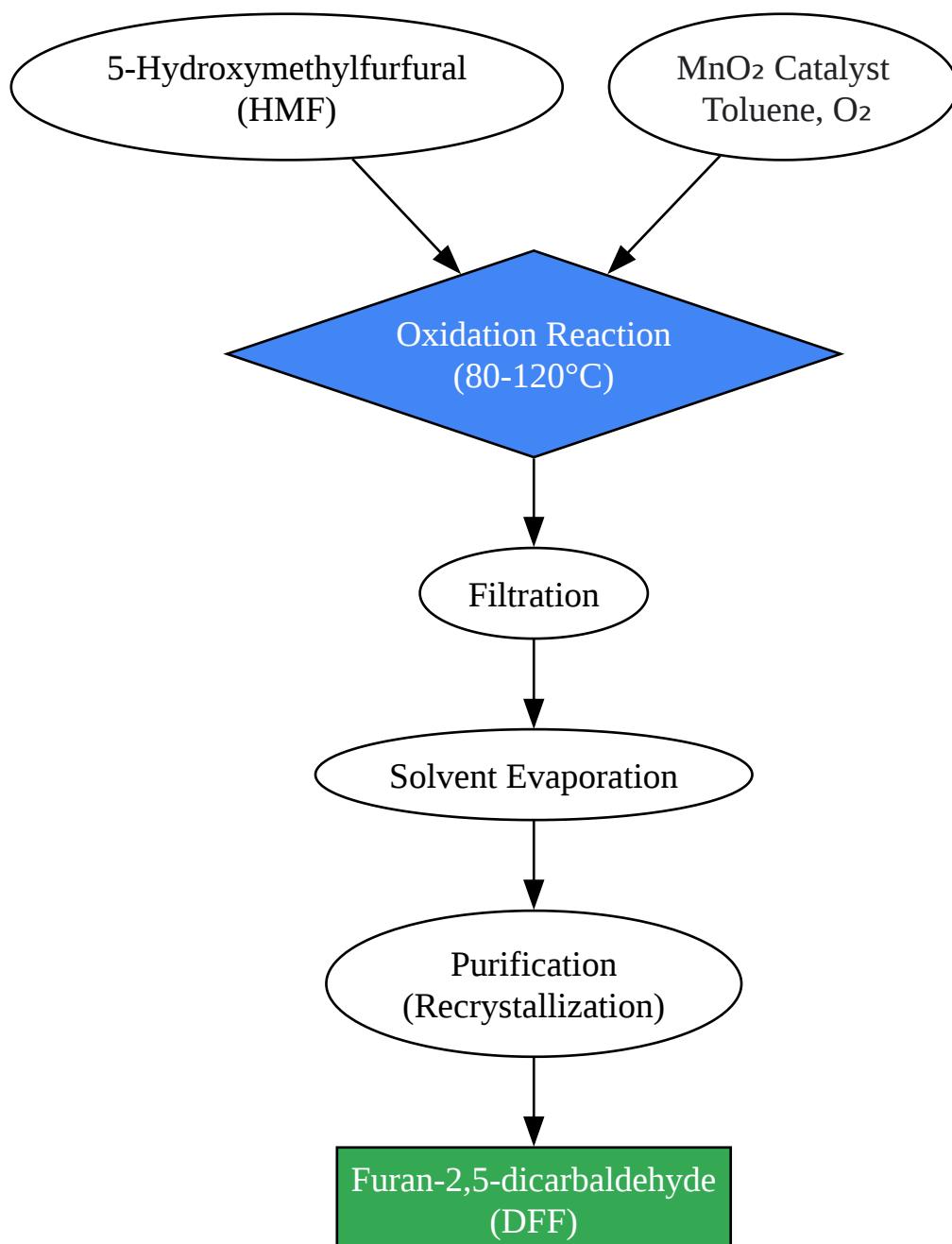
#### Materials:

- 5-Hydroxymethylfurfural (HMF)
- Manganese oxide (MnO<sub>2</sub>) catalyst
- Toluene (or another suitable organic solvent)
- Molecular oxygen (O<sub>2</sub>) or air
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

- Magnetic stirrer and heating mantle
- Filtration apparatus

**Procedure:**

- In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 5-hydroxymethylfurfural in toluene.
- Add the manganese oxide catalyst to the solution. The catalyst loading should be optimized based on the specific surface area and activity of the MnO<sub>2</sub>.
- Purge the flask with molecular oxygen or ensure a continuous flow of air through the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the HMF is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Separate the catalyst from the reaction mixture by filtration. The catalyst can often be washed with a small amount of fresh solvent and reused.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude **Furan-2,5-dicarbaldehyde**.
- The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity product.



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## Enzyme Immobilization using Furan-2,5-dicarbaldehyde as a Crosslinking Agent

**Furan-2,5-dicarbaldehyde** serves as an effective bio-based alternative to glutaraldehyde for the covalent immobilization of enzymes on amino-functionalized supports. The dialdehyde reacts with primary amine groups on the enzyme and the support to form stable imine bonds.

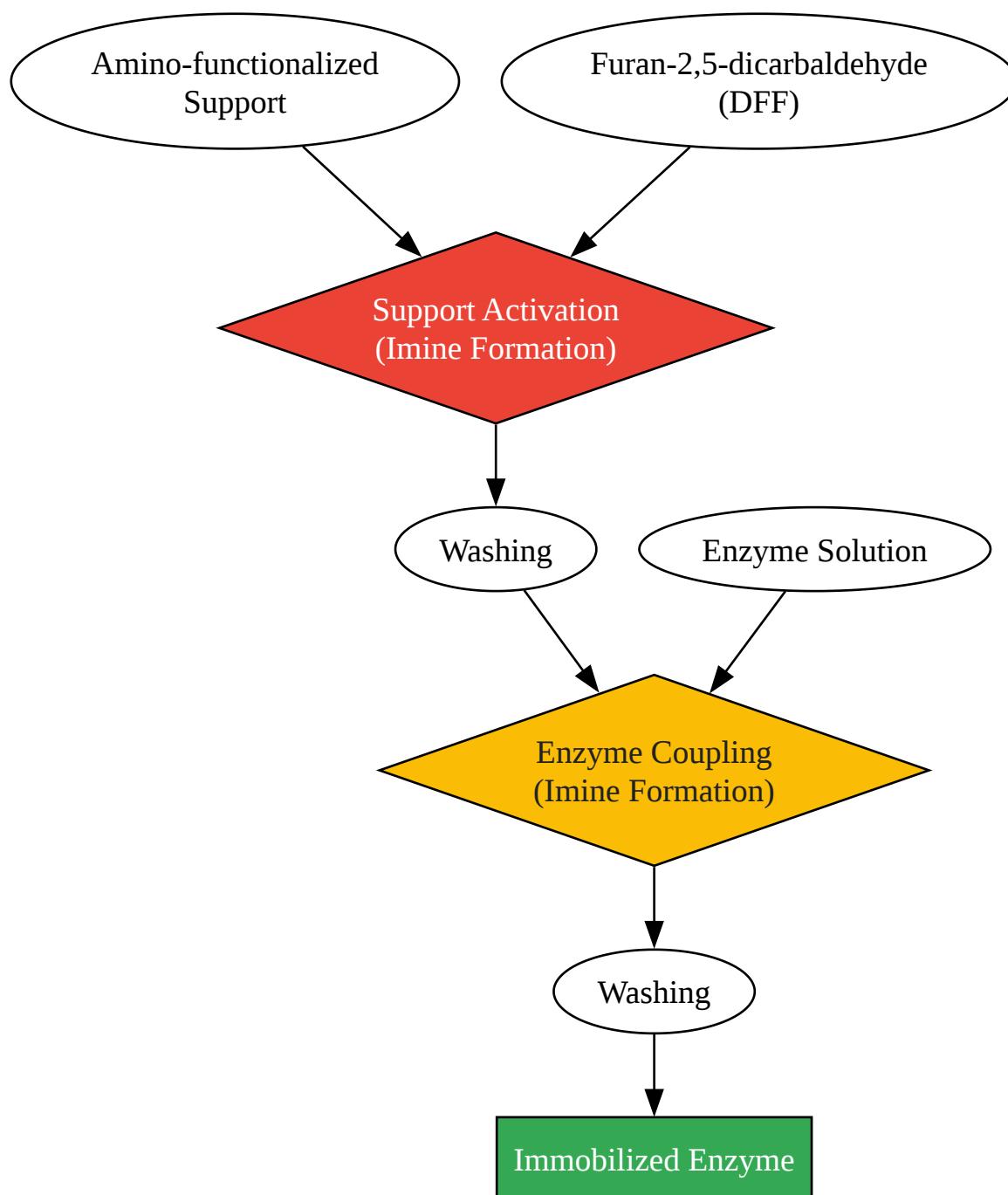
**Materials:**

- Enzyme to be immobilized (e.g., lipase, glucose oxidase)
- Amino-functionalized support material (e.g., amino-agarose, silica beads with amino groups)
- **Furan-2,5-dicarbaldehyde**
- Buffer solution (pH appropriate for enzyme stability, typically pH 7-8)
- Sodium cyanoborohydride (optional, for reductive amination)
- Shaker or rocker
- Centrifuge or filtration setup

**Procedure:**

- Support Activation: Suspend the amino-functionalized support in the buffer solution. Add a solution of **Furan-2,5-dicarbaldehyde** in a minimal amount of a compatible organic solvent (e.g., DMSO) or directly if soluble in the buffer. The concentration of DFF should be optimized for the specific support and enzyme.
- Allow the support to react with DFF for a defined period (e.g., 1-2 hours) at room temperature with gentle shaking to activate the support with aldehyde groups.
- Wash the activated support extensively with the buffer solution to remove any unreacted DFF.
- Enzyme Coupling: Add the enzyme solution to the activated and washed support. The amount of enzyme should be determined based on the binding capacity of the support.
- Incubate the enzyme with the support for a sufficient time (e.g., 2-4 hours or overnight) at a suitable temperature (e.g., 4 °C or room temperature) with gentle agitation.
- (Optional) Reductive Amination: To form more stable secondary amine linkages, a mild reducing agent like sodium cyanoborohydride can be added to the mixture. This step should be performed with caution and under appropriate safety measures.

- **Washing and Storage:** After the coupling reaction, separate the immobilized enzyme from the solution by centrifugation or filtration.
- Wash the immobilized enzyme thoroughly with the buffer solution to remove any unbound enzyme.
- The immobilized enzyme can then be stored in an appropriate buffer at a low temperature (e.g., 4 °C) for future use.



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## Preparation of Polyimine Vitrimers

Polyimine vitrimers are a class of dynamic covalent polymers that exhibit self-healing and reprocessable properties. **Furan-2,5-dicarbaldehyde** is an excellent monomer for the synthesis of bio-based polyimine vitrimers through condensation with various diamines.

Materials:

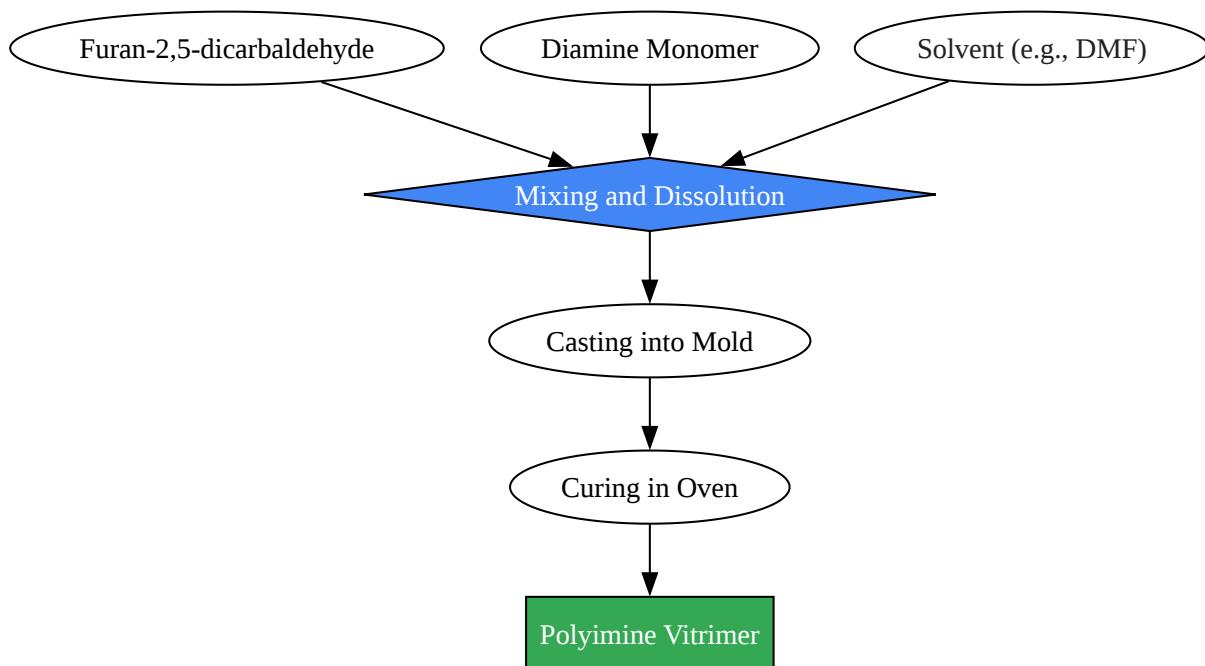
- **Furan-2,5-dicarbaldehyde**
- A diamine monomer (e.g., 1,6-hexanediamine, p-phenylenediamine)
- A suitable solvent (e.g., dimethylformamide - DMF, dimethyl sulfoxide - DMSO)
- A catalyst (optional, e.g., a weak acid like acetic acid)
- Molds for casting the polymer film
- Oven or vacuum oven

Procedure:

- In a reaction vessel, dissolve **Furan-2,5-dicarbaldehyde** and the chosen diamine in the solvent in a 1:1 molar ratio. The concentration of the monomers in the solvent should be adjusted to achieve a suitable viscosity for casting.
- If a catalyst is used, add it to the solution.
- Stir the mixture at room temperature or with gentle heating until a homogeneous solution is obtained and the viscosity starts to increase, indicating the formation of the polyimine.
- Pour the resulting solution into a mold (e.g., a petri dish or a specific mold for tensile testing bars).
- Place the mold in an oven at a specific temperature (e.g., 60-100 °C) for a defined period to evaporate the solvent and complete the curing process. A vacuum oven can be used to

facilitate solvent removal.

- The curing time and temperature will depend on the specific monomers and solvent used and should be optimized to achieve the desired material properties.
- Once cured, demold the polyimine vitrimer film or object. The material can then be characterized for its mechanical, thermal, and reprocessing properties.



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